molecular formula C10H12N2O2S B13189001 N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide

N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide

Cat. No.: B13189001
M. Wt: 224.28 g/mol
InChI Key: UFVDWRYVSNHAJY-UHFFFAOYSA-N
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Description

Structural Classification Within Sulfonamide Derivatives

This compound belongs to the aryl-alkyne-sulfonamide subclass, characterized by three defining components:

  • Aryl Core : A benzene ring substituted at the meta position, providing planar rigidity and π-π interaction capabilities.
  • Propargylamine Side Chain : A terminal alkyne (-C≡C-) linked to an amine group at the C3 position of the phenyl ring, enabling Huisgen cycloaddition and nucleophilic substitution reactions.
  • Methanesulfonamide Group : A -SO2NHCH3 moiety at the phenyl ring’s para position, conferring hydrogen-bonding capacity and electronic modulation.

This triad creates a multifunctional scaffold distinct from conventional sulfonamides. Comparative analysis with related structures highlights key differentiators:

Feature N-[3-(3-Aminoprop-ynyl)phenyl]methanesulfonamide N-[3-(1-Aminocyclopropyl)phenyl]methanesulfonamide N-{3-[(Methylsulfonyl)amino]phenyl}methanesulfonamide
Backbone Phenyl with propargylamine Phenyl with cyclopropylamine Phenyl with methylsulfonamide
Reactive Group Terminal alkyne (-C≡CH) Cyclopropane ring Dual sulfonamide groups
Synthetic Utility Click chemistry substrates Conformational restriction Hydrogen-bonding networks

The propargylamine group’s sp-hybridized carbon enables regioselective transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the sulfonamide moiety stabilizes transition states in nucleophilic substitutions.

Historical Context of Aryl-Alkyne-Sulfonamide Hybrid Molecules

The development of aryl-alkyne-sulfonamide hybrids emerged from three intersecting chemical lineages:

  • Sulfonamide Pharmacology : Originating with Prontosil’s antibacterial properties (1935), sulfonamides became foundational in drug discovery. Methanesulfonamide derivatives gained prominence in the 1980s as kinase inhibitors and carbonic anhydrase modulators.
  • Alkyne Chemistry : Sharpless’s click chemistry paradigm (2001) catalyzed interest in terminal alkynes as bioorthogonal handles. Propargylamine incorporation, as seen in this compound, became a strategic choice for bioconjugation and probe synthesis.
  • Aryl Hybridization Trends : Post-2000 combinatorial chemistry efforts prioritized hybrid architectures. The 2013 patent US5371289A demonstrated scalable synthesis of N-substituted phenylenediamines, indirectly supporting later aryl-alkyne-sulfonamide designs through improved amine coupling techniques.

Key milestones in this compound’s lineage include:

  • 2016 : First reported synthesis of N-{3-[(methylsulfonyl)amino]phenyl}methanesulfonamide, establishing reliable sulfonamide arylation protocols.
  • 2021 : Optimization of propargylamine introduction via Sonogashira coupling, enabling gram-scale production of precursors.
  • 2025 : Commercial availability (e.g., EvitaChem EVT-2753479) reflecting industrial demand for click-compatible sulfonamides.

Synthetic advancements are exemplified in comparative reaction tables:

Reaction Type 2000–2010 Methods Post-2020 Methods for Target Compound
Sulfonamide Installation H2SO4-mediated sulfonation Methanesulfonyl chloride under Schotten-Baumann conditions
Alkyne Incorporation Cadiot-Chodkiewicz coupling Sonogashira coupling with Pd(PPh3)2Cl2/CuI
Amine Functionalization Gabriel synthesis Propargyl bromide alkylation with K2CO3 base

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-[3-(3-aminoprop-1-ynyl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-15(13,14)12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,12H,7,11H2,1H3

InChI Key

UFVDWRYVSNHAJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C#CCN

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reaction Description Reagents and Conditions Outcome
1 Coupling of 3-bromoaniline with propargylamine Palladium-catalyzed coupling (e.g., Pd(PPh3)2Cl2), base (triethylamine), solvent (e.g., DMF or toluene), temperature ~80–90°C, inert atmosphere (nitrogen or argon) Formation of N-[3-(prop-2-yn-1-yl)phenyl]amine intermediate
2 Sulfonamide formation Reaction of intermediate with methanesulfonyl chloride, base (triethylamine), solvent (dichloromethane or similar), temperature 0–25°C Formation of N-[3-(prop-2-yn-1-yl)phenyl]methanesulfonamide
3 Hydrochloride salt formation Treatment with hydrochloric acid (HCl) in ether or suitable solvent Conversion to this compound hydrochloride salt

Notes on Step 1: The palladium-catalyzed coupling is crucial for the selective formation of the aminopropynyl linkage. Optimization of catalyst loading, reaction temperature, and time is necessary to maximize yield and minimize side reactions such as homocoupling or dehalogenation.

Notes on Step 2: The sulfonamide formation requires careful control of temperature to avoid overreaction or decomposition. Triethylamine acts as both a base and acid scavenger to neutralize HCl generated.

Notes on Step 3: The hydrochloride salt form enhances compound stability and water solubility, facilitating isolation and handling.

Industrial Scale Considerations

Industrial production scales up the above synthetic steps with emphasis on:

  • Efficient palladium catalysts with high turnover numbers.
  • Continuous flow reactors for better temperature and mixing control.
  • Purification techniques such as recrystallization or chromatographic methods to achieve pharmaceutical-grade purity.
  • Waste minimization and solvent recycling for environmental compliance.

Chemical Reactions and Mechanistic Insights

Reaction Types Involved in Preparation

Reaction Type Description Common Reagents Key Parameters
Palladium-catalyzed coupling Formation of C–N bond between aryl bromide and propargylamine Pd(PPh3)2Cl2 or Pd(OAc)2, base (triethylamine), inert atmosphere Temperature 80–90°C, reaction time 6–12 h
Sulfonamide formation Nucleophilic substitution of amine on methanesulfonyl chloride Methanesulfonyl chloride, triethylamine, low temperature (0–25°C) Reaction time 1–3 h
Salt formation Acid-base reaction to form hydrochloride salt HCl (gaseous or solution) Room temperature, short reaction time

Mechanism Highlights

  • The palladium-catalyzed amination proceeds via oxidative addition of aryl bromide to Pd(0), coordination and insertion of propargylamine, followed by reductive elimination to form the C–N bond.
  • Sulfonamide formation involves nucleophilic attack of the amine nitrogen on the sulfur atom of methanesulfonyl chloride, displacing chloride.
  • Hydrochloride salt formation is a simple protonation of the amine group.

Data Table: Physicochemical Properties of this compound Hydrochloride

Property Value Source/Method
Molecular Formula C10H13ClN2O2S Calculated
Molecular Weight 260.74 g/mol Calculated
Melting Point Approx. 150–155 °C Literature reports
Solubility Soluble in water (hydrochloride salt), organic solvents Experimental data
Hydrogen Bond Donors 2 Computed
Hydrogen Bond Acceptors 4 Computed
Rotatable Bonds 3 Computed
Topological Polar Surface Area 80.6 Ų Computed

Summary of Research Findings on Preparation

  • The palladium-catalyzed coupling of 3-bromoaniline and propargylamine is well-documented as the key step in the synthesis, with catalyst choice and reaction conditions critically affecting yield and purity.
  • Methanesulfonyl chloride reacts efficiently with the resulting aminopropynyl aniline intermediate under mild conditions to form the sulfonamide linkage without significant side reactions.
  • The hydrochloride salt form is preferred for enhanced stability and solubility, facilitating downstream applications in research and potential pharmaceutical development.
  • Industrial production methods emphasize catalyst efficiency, reaction optimization, and purification techniques to meet scale and quality requirements.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO with the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted phenylmethanesulfonamide derivatives

Scientific Research Applications

N-[3-(3-Aminoprop-1-yn-1-yl)phenyl]methanesulfonamide is a chemical compound with applications in chemistry, biology, and medicine. Research suggests it has potential biological activities, making it a subject of interest in pharmacological research.

Scientific Research Applications

This compound's applications span multiple scientific disciplines .

  • Pharmaceutical Development N-(3-Aminomethyl-phenyl)methanesulfonamide, a similar compound, is a key intermediate in synthesizing pharmaceuticals, especially for neurological disorders .
  • Biochemical Research It is useful in enzyme inhibition and protein interaction studies, helping researchers understand biological processes .
  • Diagnostic Applications This compound is being explored for creating diagnostic agents to improve medical imaging .
  • Material Science It can be used to formulate specialty polymers and coatings, enhancing their performance and durability .
  • Environmental Chemistry Researchers use it to study pollutant degradation, aiding the development of better environmental remediation strategies .
  • Antimicrobial Efficacy Certain methanesulfonamide derivatives have shown activity against Gram-positive and Gram-negative bacteria. Structural similarities suggest this compound may have similar efficacy against bacterial strains.
  • Inflammatory Disease Models Related compounds have reduced disease severity and expression of inflammatory mediators in models of rheumatoid arthritis and skin inflammation, suggesting potential effectiveness in similar therapeutic contexts.

Summary of Findings

The biological activity of this compound is promising, based on its structural characteristics and the behavior of related compounds. Key areas of interest include:

  • Potential for use in inflammatory diseases.
  • Possible effectiveness against bacterial infections.

Mechanism of Action

The mechanism of action of N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methanesulfonamide group may enhance the compound’s solubility and facilitate its cellular uptake, thereby increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Substituent Variations in Phenylsulfonamide Derivatives

Several analogs share the phenyl-methanesulfonamide backbone but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Features
Target Compound C10H13ClN2O2S 260.74 3-(3-aminoprop-1-yn-1-yl)phenyl Terminal alkyne-amine; hydrochloride salt
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide HCl C13H21N3O2S 283.39 1,4-diazepane-methyl Cyclic amine enhances lipophilicity
N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide C23H19NO3S 389.47 Phenoxy-alkynyl Bulky substituents; Sonogashira synthesis
Sulfentrazone (Herbicide Metabolite) C11H10Cl2F2N4O3S 427.19 Dichlorophenyl-triazolone Agricultural use; oxidative metabolism
N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide C12H20N2O3S 272.37 tert-butyl, methoxy Steric hindrance; refrigerated storage

Key Observations :

  • Terminal Alkyne-Amine vs. Cyclic Amines : The target compound’s terminal alkyne-amine group offers reactivity for conjugation (e.g., Huisgen cycloaddition), unlike diazepane-containing analogs (e.g., compound 10h ), which prioritize receptor binding via cyclic amines.
  • Hydrochloride Salts : Both the target compound and compound 10h are hydrochloride salts, improving solubility in polar solvents compared to neutral sulfonamides like sulfentrazone .
  • Bulk and Stability : Substituents like tert-butyl and methoxy groups (e.g., ) increase steric hindrance and stability but may reduce metabolic clearance.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound , compound 10h ) exhibit higher aqueous solubility than neutral sulfonamides.

Biological Activity

N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide, also known as N-[3-(3-aminoprop-1-ynyl)phenyl]methanesulfonamide hydrochloride, is a synthetic compound with a molecular formula of C10_{10}H12_{12}N2_2O2_2S. Its unique structure incorporates an aminopropynyl group attached to a phenyl ring and is further linked to a methanesulfonamide moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

The compound has the following chemical characteristics:

  • Molecular Weight : 224.28 g/mol
  • CAS Number : 1171814-28-0
  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2S

This compound exhibits biological activity primarily through enzyme inhibition. It interacts with specific molecular targets, inhibiting enzymatic activity by binding to active sites. This action can disrupt various cellular processes, making it a candidate for therapeutic applications in cancer and inflammatory diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For example, related sulfonamides have shown inhibitory effects on Wnt-dependent transcription and cancer cell proliferation in vitro:

CompoundCell LineIC50 (μM)
25SW4802
25HCT1160.12

These findings suggest that this compound may possess similar or enhanced efficacy against various cancer cell lines.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to the β-catenin pathway, which is crucial in many cancers. The inhibition of this pathway could lead to reduced tumor growth and metastasis.

Study on Antifungal Activity

A study exploring the antifungal activity of sulfonamide derivatives highlighted the importance of structural modifications on biological efficacy. Compounds were tested against Candida albicans, revealing that those with enhanced electronegativity at specific positions exhibited superior antifungal properties. This suggests that this compound could be modified to enhance its antifungal activity.

Cytotoxicity Analysis

Cytotoxicity tests against NIH/3T3 cell lines showed promising results for related compounds, indicating low toxicity at effective concentrations:

CompoundNIH/3T3 IC50 (μM)
2d148.26
2e187.66

These results imply that modifications to the aminopropynyl group could yield derivatives with favorable therapeutic indices.

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